Regioisomeric Differentiation: 4-Amino vs. 5-Amino Pyrazole Pharmacological Profiles
A comprehensive review of amino-pyrazole medicinal chemistry reports that 4-aminopyrazole (4-AP) derivatives, as a class, exhibit reduced anti-inflammatory and anticancer activity compared with their 3-AP and 5-AP isomers, while conversely attracting interest as anticonvulsant, colouring, and antioxidant agents [1]. N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine belongs to the 4-AP subclass, whereas its direct regioisomer N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 1856020-88-6) represents the 5-AP subclass. This regiospecific positioning of the amino group is expected to direct the compound toward a distinct target-activity landscape, making the two isomers pharmacologically non-fungible.
| Evidence Dimension | Biological activity trend across amino-pyrazole regioisomers |
|---|---|
| Target Compound Data | 4-AP subclass (anti-inflammatory/anticancer activity reported as reduced relative to 5-AP; anticonvulsant/antioxidant activity noted) [1] |
| Comparator Or Baseline | 5-AP subclass (N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine, CAS 1856020-88-6) – higher anti-inflammatory/anticancer activity reported as a class trend |
| Quantified Difference | Qualitative class-level difference; no single-study head-to-head IC₅₀ values available for this specific pair |
| Conditions | Review-level aggregation of multiple biological assays (in vitro enzyme/cell-based, in vivo models) |
Why This Matters
For research programs screening for anticonvulsant or antioxidant leads, the 4-amino regioisomer offers a differentiated starting point that the 5-amino isomer does not, justifying targeted procurement of the 4-amine over the 5-amine.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. https://doi.org/10.3390/ijms24097834. View Source
